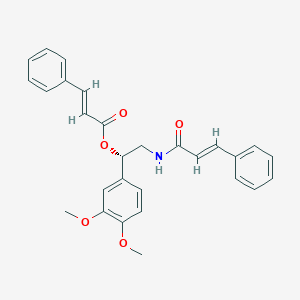
Syncarpamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syncarpamide is an alkaloid that is the di-O-cinnamoyl derivative of 3,4-di-O-methylnorepinephrine. Isolated from Zanthoxylum syncarpum, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is an enamide, a cinnamate ester, an alkaloid and a secondary carboxamide. It derives from a trans-cinnamic acid and a (S)-noradrenaline.
科学的研究の応用
Anti-Plasmodial Activity
Syncarpamide, a norepinephrine alkaloid isolated from Zanthoxylum syncarpum, has exhibited promising antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. Research demonstrates that syncarpamide and its analogues hold potential in the development of antimalarial compounds. Studies have synthesized various analogues of syncarpamide, revealing the structure-activity relationship and how modifications in its structure can enhance antiplasmodial activity. This is a significant area of interest, given the ongoing challenge of malaria treatment worldwide (Aratikatla et al., 2017).
Synthesis and Characterization
The isolation of syncarpamide from Zanthoxylum syncarpum and the subsequent synthesis of its enantiomer have provided deeper insights into its chemical structure and potential biological activities. This foundational work in understanding its molecular structure paves the way for further exploration in medicinal chemistry (Ross et al., 2004).
Alkamides in Zanthoxylum syncarpum
Further studies on Zanthoxylum syncarpum, the source of syncarpamide, have led to the isolation of additional alkamides. These compounds, including syncarpamide, show moderate antiplasmodial activity, further emphasizing the plant's potential as a source of antimalarial agents (Ross et al., 2005).
特性
製品名 |
Syncarpamide |
|---|---|
分子式 |
C28H27NO5 |
分子量 |
457.5 g/mol |
IUPAC名 |
[(1S)-1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H27NO5/c1-32-24-16-15-23(19-25(24)33-2)26(34-28(31)18-14-22-11-7-4-8-12-22)20-29-27(30)17-13-21-9-5-3-6-10-21/h3-19,26H,20H2,1-2H3,(H,29,30)/b17-13+,18-14+/t26-/m1/s1 |
InChIキー |
CUXXAUBWEIJETF-AMVLLGRPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3)OC |
同義語 |
syncarpamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



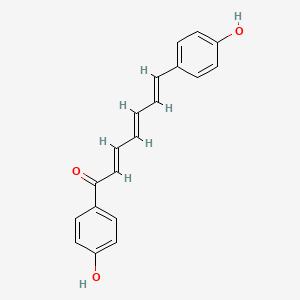
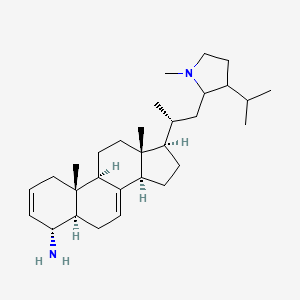

![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)

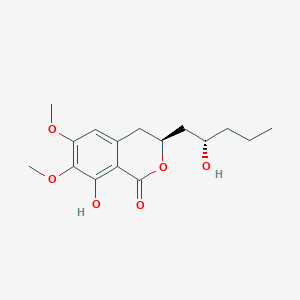

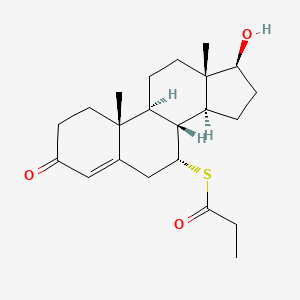

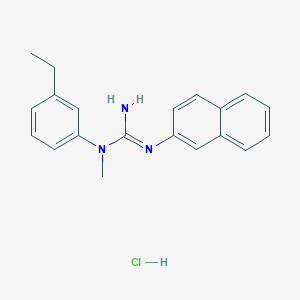
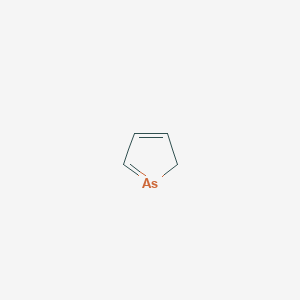

![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)